molecular formula C12H50Cl2N10Pt3+4 B12774651 Triplatin CAS No. 172902-99-7

Triplatin

Cat. No.: B12774651
CAS No.: 172902-99-7
M. Wt: 990.7 g/mol
InChI Key: BLYVBOMCZVHBIS-UHFFFAOYSA-L
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Description

Triplatin, also known as this compound tetranitrate, is a platinum-based cytotoxic drug that has been studied for its potential in cancer treatment. It belongs to the class of polynuclear platinum complexes, which are characterized by having multiple platinum centers linked by amine ligands. This compound forms adducts with cellular DNA, preventing DNA transcription and replication, thereby inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triplatin is synthesized through a series of substitution reactions involving platinum compounds. The synthesis typically involves the reaction of platinum(II) chloride with amine ligands to form the polynuclear platinum complex. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide and may require heating to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as crystallization and filtration, to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Triplatin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfur-containing biomolecules and DNA bases. The reaction conditions often involve aqueous solutions and physiological pH to mimic biological environments .

Major Products Formed

The major products formed from reactions involving this compound are typically DNA adducts, where the platinum centers are covalently bonded to the DNA bases. These adducts disrupt the normal function of DNA, leading to cell death .

Scientific Research Applications

Mechanism of Action

Triplatin exerts its effects by forming adducts with cellular DNA. The platinum centers in this compound bind to the nitrogen atoms of the DNA bases, creating cross-links that prevent DNA transcription and replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, this compound’s interaction with heparan sulfate proteoglycans and high-affinity glycosaminoglycan binding suggests that it acts through mechanisms distinct from other platinum-based drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique among platinum-based drugs due to its polynuclear structure, which allows it to form multiple DNA adducts simultaneously. This results in more extensive DNA damage and a higher likelihood of inducing apoptosis in cancer cells. Additionally, this compound’s ability to overcome resistance to other platinum drugs makes it a valuable candidate for further development .

Properties

CAS No.

172902-99-7

Molecular Formula

C12H50Cl2N10Pt3+4

Molecular Weight

990.7 g/mol

IUPAC Name

azane;hexane-1,6-diamine;platinum(2+);dichloride

InChI

InChI=1S/2C6H16N2.2ClH.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;;;;;;;;;/h2*1-8H2;2*1H;6*1H3;;;/q;;;;;;;;;;3*+2/p-2

InChI Key

BLYVBOMCZVHBIS-UHFFFAOYSA-L

Canonical SMILES

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2]

Origin of Product

United States

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